6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in the field of pyrimidine derivatives, including molecules with structural similarities to 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine, has led to the synthesis of novel compounds with potential therapeutic applications. For example, studies have synthesized new pyrimidine-azitidinone analogues exhibiting antioxidant, antimicrobial, and antitubercular activities, suggesting a methodological framework for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Another study highlighted the synthesis of stable betainic pyrimidinaminides, indicating the importance of electronic or kinetic stabilization effects determined by the substitution pattern (Schmidt, 2002).
Biological Activities
Pyrimidine derivatives have been extensively explored for their biological activities. Research has revealed compounds with excellent antibacterial activity against various pathogens, demonstrating the potential of pyrimidine compounds in the development of new antimicrobials (Thanusu et al., 2010). Furthermore, studies on hydrogen-bonded sheet structures in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines have provided insights into the electronic polarization and molecular recognition processes involving hydrogen bonding, which are crucial for the targeted drug action of pharmaceuticals (Orozco et al., 2008).
Novel Heterocyclic Systems
The construction of novel heterocyclic systems incorporating pyrimidine moieties, such as the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, showcases the versatility of pyrimidine derivatives in medicinal chemistry and drug development (Karimian et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-(2-morpholinoethyl)pyrimidin-4-amine is the mitochondrial complex I . This compound acts as an inhibitor of the electron transport in this complex .
Mode of Action
this compound interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the organism.
Result of Action
The molecular and cellular effects of this compound’s action include disruption of mitochondrial function, decreased ATP production, and increased production of reactive oxygen species . These effects can lead to cell death, making this compound potentially useful as a fungicide .
Properties
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-7-10(14-8-13-9)12-1-2-15-3-5-16-6-4-15/h7-8H,1-6H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVPBDIZQDHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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